molecular formula C18H16FNO3 B6411244 5-Fluoro-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid CAS No. 1261968-59-5

5-Fluoro-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid

Cat. No.: B6411244
CAS No.: 1261968-59-5
M. Wt: 313.3 g/mol
InChI Key: YPJBGLKXHYGFTF-UHFFFAOYSA-N
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Description

5-Fluoro-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluorine atom at the 5th position of the benzoic acid ring and a pyrrolidinylcarbonyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the benzoic acid group to other functional groups.

    Reduction: Reduction of the carbonyl group to an alcohol.

    Substitution: Replacement of the fluorine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Use of nucleophiles such as amines or thiols under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

5-Fluoro-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The pyrrolidinylcarbonyl group may also play a role in modulating the compound’s activity by influencing its conformation and stability .

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid: Similar structure but with the fluorine atom at a different position.

    5-Chloro-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid: Chlorine atom instead of fluorine.

    5-Fluoro-3-(3-pyrrolidinylcarbonylphenyl)benzamide: Amide group instead of carboxylic acid.

Uniqueness

5-Fluoro-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid is unique due to the specific positioning of the fluorine atom and the pyrrolidinylcarbonyl group. This unique structure can result in distinct chemical and biological properties, making it valuable for specific applications .

Properties

IUPAC Name

3-fluoro-5-[3-(pyrrolidine-1-carbonyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO3/c19-16-10-14(9-15(11-16)18(22)23)12-4-3-5-13(8-12)17(21)20-6-1-2-7-20/h3-5,8-11H,1-2,6-7H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPJBGLKXHYGFTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC(=CC(=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60692102
Record name 5-Fluoro-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261968-59-5
Record name 5-Fluoro-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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